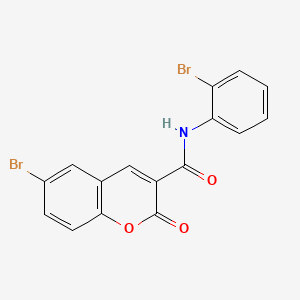

6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC16283278

Molecular Formula: C16H9Br2NO3

Molecular Weight: 423.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H9Br2NO3 |

|---|---|

| Molecular Weight | 423.05 g/mol |

| IUPAC Name | 6-bromo-N-(2-bromophenyl)-2-oxochromene-3-carboxamide |

| Standard InChI | InChI=1S/C16H9Br2NO3/c17-10-5-6-14-9(7-10)8-11(16(21)22-14)15(20)19-13-4-2-1-3-12(13)18/h1-8H,(H,19,20) |

| Standard InChI Key | GXOSDSRDHKMEKG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Br |

Introduction

6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound belonging to the chromene family. It is characterized by the presence of multiple bromine substituents and a carboxamide functional group, which contribute to its reactivity and potential biological activities. This compound has garnered significant attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Synthesis and Chemical Reactions

The synthesis of 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves several key steps, although specific details are not provided in the available literature. Generally, compounds in this class are synthesized through reactions involving chromene precursors and various functional group transformations.

Key Reactions

-

Bromination: Introduction of bromine atoms to enhance reactivity.

-

Amidation: Formation of the carboxamide group through reaction with amines.

Biological Activities and Applications

Compounds like 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide are studied for their pharmacological properties, including:

-

Anticancer Activity: Potential to induce apoptosis or cell cycle arrest in cancer cells.

-

Antimicrobial Activity: Potential against various microbial strains, though specific data for this compound is not available.

Research Findings

| Compound Feature | Biological Activity |

|---|---|

| Presence of Bromine | Enhances reactivity and potential biological activity |

| Carboxamide Group | Contributes to interaction with biological targets |

| Chromene Structure | Provides a scaffold for diverse biological activities |

Spectral Data and Identification

The identification of 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide involves various spectroscopic techniques:

-

NMR Spectroscopy: Used to determine the structure and purity of the compound.

-

IR Spectroscopy: Helps in identifying functional groups.

-

Mass Spectrometry: Confirms the molecular weight and structure.

Spectral Data Table

| Spectroscopic Technique | Information Provided |

|---|---|

| NMR | Structural confirmation and purity assessment |

| IR | Identification of functional groups |

| Mass Spectrometry | Molecular weight and structural confirmation |

Handling and Storage

Given its potential biological activities and chemical reactivity, handling and storage of 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide require careful consideration:

-

Safety Precautions: Use of personal protective equipment (PPE) and working in a well-ventilated area.

-

Storage Conditions: Cool, dry place away from light and moisture.

Future Directions

-

Derivative Synthesis: Developing derivatives with enhanced biological activity.

-

Mechanism of Action Studies: Investigating how the compound interacts with biological targets to exert its effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume